4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide
Overview
Description
4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C18H18BrF2N and its molecular weight is 366.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors : Research on arylcycloalkylamines, including phenyl piperidines, investigates how arylalkyl substituents can influence the potency and selectivity of binding affinity at D2-like receptors. This study illustrates the importance of specific pharmacophoric groups in designing antipsychotic agents, suggesting a broader context in which similar compounds could be studied for their interactions with neuroreceptors (Sikazwe et al., 2009).
Nucleophilic Aromatic Substitution of the Nitro-group : This research demonstrates the chemical reactivity of piperidine with nitro-substituted benzene derivatives, showcasing a fundamental reaction mechanism that could be relevant for modifying or synthesizing compounds similar to 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide. Such mechanisms are crucial for understanding how to design and synthesize novel compounds with specific desired properties (Pietra & Vitali, 1972).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
4-[bis(4-fluorophenyl)methylidene]piperidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N.BrH/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14;/h1-8,21H,9-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGTZLORLCADEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598080 | |
Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111627-29-3 | |
Record name | 4-[Bis(4-fluorophenyl)methylidene]piperidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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